REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[Na].[CH3:11][SH:12]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.ClC1C=CC=CC=1>[CH3:11][S:12][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:3.4,^1:9|
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC=C1
|
Name
|
aqueous solution
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
aqueous solution
|
Quantity
|
51.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0.22 mol
|
Type
|
reactant
|
Smiles
|
CS
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
a thermometer, a dropping funnel, and a condenser under a nitrogen atmosphere to obtain a mixture
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
to react at the same temperature for 12 hours
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=C(C#N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |